- De novo synthesis of conjugates, World Intellectual Property Organization, , ,

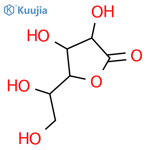

Cas no 94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone)

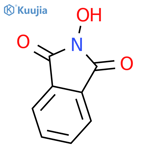

94697-68-4 structure

商品名:5,6-O-Isopropylidene-L-gulono-1,4-lactone

5,6-O-Isopropylidene-L-gulono-1,4-lactone 化学的及び物理的性質

名前と識別子

-

- L-Gulonic acid,5,6-O-(1-methylethylidene)-, g-lactone

- 5,6-O-Isopropylidene-L-gulono-1,4-lactone

- (4S,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one

- 5,6-O-ISOPROPYLIDENE-L-GULONIC ACID GAMMA-LACTONE

- L-5,6-isopropylidene-gulono-1,4-lactone

- 5,6-Isopropylidene-L-gulonic acid γ-lactone

- L

- (3S,4R,5S)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one

- (3S,4R,5S)-5-[(4S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]-3,4-DIHYDROXYOXOLAN-2-ONE

- 5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone

- JNTPPVKRHGNFKM-BNHYGAARSA-N

- 5,6-O-Isopropylidene-L-gluconic acid 1,4-lactone

- CS-0119989

- 5,6-isopropylidene-l-gulonic acid gamma-lactone

- DTXSID20662043

- 5,6-O-Isopropylidene-L-gulonic acid gamma-lactone, >=99.0% (sum of enantiomers, TLC)

- MFCD00077804

- SCHEMBL1738813

- AKOS007930486

- 94697-68-4

-

- MDL: MFCD00077804

- インチ: 1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1

- InChIKey: JNTPPVKRHGNFKM-BNHYGAARSA-N

- ほほえんだ: O[C@@H]1[C@H](O)C(=O)O[C@@H]1[C@H]1OC(C)(C)OC1

計算された属性

- せいみつぶんしりょう: 218.07900

- どういたいしつりょう: 218.07903816g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 85.2Ų

じっけんとくせい

- ゆうかいてん: 166-170 °C

- ようかいど: Methanol (Slightly), Water (Slightly)

- PSA: 85.22000

- LogP: -1.21490

- 光学活性: [α]20/D +62±2°, c = 1% in H2O

5,6-O-Isopropylidene-L-gulono-1,4-lactone セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22; S24/25

- 福カードFコード:3

- ちょぞうじょうけん:-20?°C Freezer

5,6-O-Isopropylidene-L-gulono-1,4-lactone 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5,6-O-Isopropylidene-L-gulono-1,4-lactone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I868400-1g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | 1g |

$ 110.00 | 2023-09-07 | ||

| TRC | I868400-2g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | 2g |

$178.00 | 2023-05-18 | ||

| BAI LING WEI Technology Co., Ltd. | 461620-1G |

5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone, 98% |

94697-68-4 | 98% | 1G |

¥ 2191 | 2022-04-26 | |

| Biosynth | MI04758-1 g |

5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |

94697-68-4 | 1g |

$82.59 | 2023-01-03 | ||

| Chemenu | CM541293-1g |

(3S,4R,5S)-5-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxydihydrofuran-2(3H)-one |

94697-68-4 | 95%+ | 1g |

$388 | 2023-02-17 | |

| Biosynth | MI04758-5 g |

5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone |

94697-68-4 | 5g |

$279.50 | 2023-01-03 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 59470-1G-F |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | ≥99.0% (sum of enantiomers, TLC) | 1G |

¥753.69 | 2022-02-24 | |

| abcr | AB137501-5 g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |

94697-68-4 | 95% | 5 g |

€349.50 | 2023-07-20 | |

| abcr | AB137501-1g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone, 95%; . |

94697-68-4 | 95% | 1g |

€181.10 | 2024-06-12 | |

| BAI LING WEI Technology Co., Ltd. | J60I868400-1g |

5,6-O-Isopropylidene-L-gulono-1,4-lactone |

94697-68-4 | 1g |

¥1760 | 2023-11-24 |

5,6-O-Isopropylidene-L-gulono-1,4-lactone 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 10 °C; 10 °C; 10 °C; 24 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h

1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h

リファレンス

- Syntheses of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate as stereochemical probes for demonstrating the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinose, Chemistry - A European Journal, 2013, 19(8), 2895-2902

合成方法 3

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide

リファレンス

- A convenient synthesis of L-(S)-glyceraldehyde acetonide from L-ascorbic acid, Synthesis, 1986, (11), 962-4

合成方法 4

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 90 min, rt

1.2 Solvents: Toluene ; 30 min, rt

1.2 Solvents: Toluene ; 30 min, rt

リファレンス

- Stereoselective Synthesis of a Highly Oxygenated δ-Lactone Related to the Core Structure of (-)-Enterocin, Synthesis, 2017, 49(1), 209-217

合成方法 5

はんのうじょうけん

リファレンス

- A pyrrolysine analogue for protein click chemistry, Angewandte Chemie, 2009, 48(9), 1633-1635

合成方法 6

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 0 °C

1.2 0 °C; 0 °C → rt; 24 h, rt

1.3 Reagents: Sodium carbonate ; 3 h, rt

1.2 0 °C; 0 °C → rt; 24 h, rt

1.3 Reagents: Sodium carbonate ; 3 h, rt

リファレンス

- Preparation of 2'-fluoro nucleosides as antiviral agents, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 1 - 3 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

リファレンス

- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as MAPK/ERK kinase inhibitors useful for treatment of proliferative disorders, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

リファレンス

- Nucleophilic Addition Reaction of 2-Trimethylsilyloxyfuran to N-Gulosyl-C-alkoxymethylnitrones: Synthetic Approach to Polyoxin C, Organic Letters, 2002, 4(7), 1111-1114

合成方法 9

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; < 10 °C; 24 h, rt

リファレンス

- Preparation of (R)-isopropylideneglycerol, China, , ,

合成方法 10

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Dimethylformamide , Tetrahydrofuran ; 0 - 5 °C; 18 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

1.2 Reagents: Sodium carbonate ; 1 h, neutralized, rt

リファレンス

- Preparation of oxygenated esters of 4-iodophenylamino benzhydroxamic acids as MEK inhibitors, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Catalysts: Sulfuric acid Solvents: Dimethylformamide ; pH 3, cooled

1.2 cooled; 8 h, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

1.2 cooled; 8 h, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt

リファレンス

- Total Synthesis of Branimycin: An Evolutionary Approach, Chemistry - A European Journal, 2012, 18(31), 9651-9668

合成方法 12

はんのうじょうけん

リファレンス

- Stereoselective total synthesis of reveromycin B and C19-epi-reveromycin B, Chemistry - A European Journal, 2000, 6(11), 1987-2001

合成方法 13

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; rt → 5 °C; 0 - 5 °C

1.2 0 - 5 °C; 18 h, rt

1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt

1.2 0 - 5 °C; 18 h, rt

1.3 Reagents: Sodium carbonate ; 1 h, neutralized, rt

リファレンス

- Preparation of N-(4-substituted phenyl)-anthranilic acid hydroxamate esters as inhibitors of MAPK/ERK (MEK) kinase useful for treating proliferative disorders, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

リファレンス

- Synthesis of 4-β-amino-saccharidoid side chain-4-deoxy-4'-demethylpodophyllotoxin derivatives and their antineoplastic activity, China, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 24 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

1.2 Reagents: Sodium carbonate ; 2 h, rt

リファレンス

- Process for preparation of (S)-glycerin aldehyde derivative, China, , ,

合成方法 16

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide

リファレンス

- Synthesis of a Functionalized 7,6-Bicyclic Spiroimine Ring Fragment of the Spirolides, Organic Letters, 2010, 12(22), 5226-5229

合成方法 17

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 24 h, 0 °C → rt

1.2 Reagents: Potassium carbonate ; 24 h, rt

1.2 Reagents: Potassium carbonate ; 24 h, rt

リファレンス

- Ruthenium-Catalyzed Asymmetric N-Demethylative Rearrangement of Isoxazolidines and Its Application in the Asymmetric Total Syntheses of (-)-(1R,3S)-HPA-12 and (+)-(1S,3R)-HPA-12, Organic Letters, 2014, 16(24), 6512-6514

合成方法 18

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 10 °C; 10 °C → rt; 24 h, rt

1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt

1.2 Reagents: Sodium carbonate decahydrate ; 2 h, rt

リファレンス

- Total Synthesis of Brevenal, Journal of the American Chemical Society, 2011, 133(9), 3208-3216

合成方法 19

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, rt

1.2 Reagents: Sodium carbonate ; 1 h, rt

リファレンス

- Fused heterocyclic derivatives, their preparation method and application for treating HBV diseases, World Intellectual Property Organization, , ,

合成方法 20

はんのうじょうけん

1.1 Solvents: Dimethylformamide

リファレンス

- Microwave-induced synthesis of enantiopure β-lactams from L-glyceraldehyde, Journal of the Indian Chemical Society, 2018, 95(11), 1393-1395

5,6-O-Isopropylidene-L-gulono-1,4-lactone Raw materials

- N-Hydroxyphthalimide

- L-Gulono-1,4-lactone

- L-Glucono-1,4-lactone

- 2-Methoxypropene

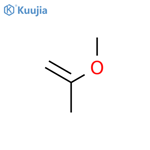

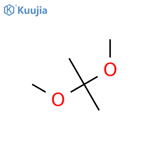

- 2,2-Dimethoxypropane

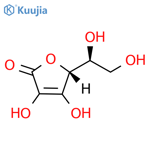

- L-Ascorbic acid

5,6-O-Isopropylidene-L-gulono-1,4-lactone Preparation Products

5,6-O-Isopropylidene-L-gulono-1,4-lactone 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

94697-68-4 (5,6-O-Isopropylidene-L-gulono-1,4-lactone) 関連製品

- 27304-20-7(D-Ribonolactone 2,3-Cyclohexyl Ketal)

- 29514-28-1(1,2-O-Isopropylidene-b-L-idofuranurono-6,3-lactone)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 81216-14-0(7-bromohept-1-yne)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94697-68-4)5,6-O-Isopropylidene-L-gulono-1,4-lactone

清らかである:99%

はかる:5g

価格 ($):341.0